molecular formula C18H19N3O3S B2566221 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide CAS No. 1797867-64-1

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide

Cat. No.: B2566221
CAS No.: 1797867-64-1
M. Wt: 357.43
InChI Key: INNUEZUSEUOABL-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a naphthalene sulfonamide group, and an oxane moiety

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

    Target of action

    Sulfonamides, which include the sulfonamide functional group present in this compound, are known to inhibit the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This could potentially be a target of this compound.

    Mode of action

    Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule . This could be a possible mode of action for this compound.

    Biochemical pathways

    By inhibiting the synthesis of folic acid, sulfonamides prevent the production of necessary nucleotides for DNA and RNA synthesis in bacteria . This could be the affected pathway for this compound.

    Pharmacokinetics

    Sulfonamides in general are well absorbed in the gastrointestinal tract and are distributed throughout all body tissues .

    Result of action

    The inhibition of folic acid synthesis leads to a halt in bacterial growth, as they are unable to synthesize necessary nucleic acids .

    Action environment

    The efficacy and stability of sulfonamides can be influenced by factors such as pH and presence of other substances. For example, some sulfonamides can form insoluble precipitates in acidic urine, leading to crystalluria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-oxanylmethyl)-4-pyrazolyl]-1-naphthalenesulfonamide
  • 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine
  • 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various scientific fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-25(23,18-7-3-5-14-4-1-2-6-17(14)18)20-15-12-19-21(13-15)16-8-10-24-11-9-16/h1-7,12-13,16,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNUEZUSEUOABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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